molecular formula C12H8F3N3O2 B14402212 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine CAS No. 88312-60-1

5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine

Cat. No.: B14402212
CAS No.: 88312-60-1
M. Wt: 283.21 g/mol
InChI Key: JOJRMJXIWCYXJX-UHFFFAOYSA-N
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Description

5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine is a compound that features a nitro group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This reaction is performed under controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The pyridine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

    Coupling Reactions: Catalysts like palladium or copper are often used.

Major Products Formed

    Reduction: Conversion to 5-amino-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The nitro group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine is unique due to the combination of the nitro group, trifluoromethyl group, and pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88312-60-1

Molecular Formula

C12H8F3N3O2

Molecular Weight

283.21 g/mol

IUPAC Name

5-nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)8-3-1-2-7(4-8)10-5-9(18(19)20)6-17-11(10)16/h1-6H,(H2,16,17)

InChI Key

JOJRMJXIWCYXJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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